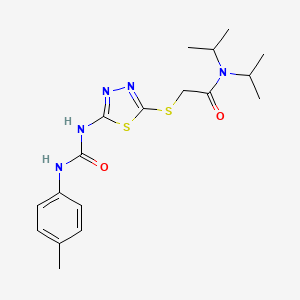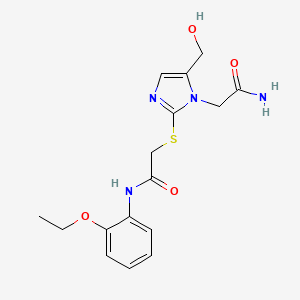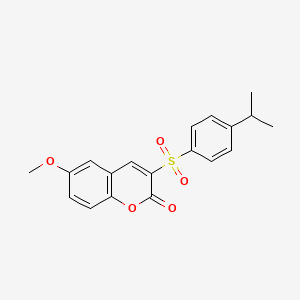
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile, also known as 4-Fluoro-2-piperazin-1-ylacetonitrile, is a versatile and important compound in the field of medicinal chemistry and drug discovery. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other biologically active molecules. It is also used as a starting material in the synthesis of many other compounds. This compound has a wide range of applications, including drug discovery, medicinal chemistry, and chemical synthesis.
Applications De Recherche Scientifique
Chemical Synthesis and Analysis
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile is a compound with notable relevance in chemical synthesis, serving as a precursor or intermediate in the production of various pharmacologically active molecules. For instance, it is involved in the Fe-catalyzed synthesis of flunarizine, a drug used for treating migraines, dizziness, vestibular disorders, and epilepsy. This synthesis method highlights the compound's role in generating both E and Z isomers of 1[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-en-1yl)piperazine through reactions involving Wittig reaction and column chromatography for isomers separation (Shakhmaev, Sunagatullina, & Zorin, 2016). Moreover, an assay method for a new CVS disorder agent, showcasing the compound's potential in developing anti-ischemic and anti-hypertensive agents, utilizes high-performance liquid chromatographic techniques for quality control and stability studies (Dwivedi, Saxena, Saxena, & Singh, 2003).
Antibacterial Applications
The compound's derivatives have been explored for antibacterial properties. For example, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives demonstrated significant antibacterial activities against various pathogens, indicating the compound's structural framework can be modified for enhanced antimicrobial effects (Wu Qi, 2014).
Medicinal Chemistry
In medicinal chemistry, the compound and its derivatives are pivotal in synthesizing compounds with potential neuroprotective or neuromodulatory effects. Synthesis and docking studies of 1-(2- fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole indicate its importance in creating molecules with significant activity profiles, underscoring the compound's role in drug discovery processes targeting central nervous system disorders (Balaraju, Kalyani, & Laxminarayana, 2019).
Supramolecular Chemistry
The compound's derivatives also find applications in supramolecular chemistry, where they are used to study crystal structures and hydrogen bonding patterns. Such investigations provide insights into the structural requirements for the formation of stable complexes and frameworks, which are crucial in the design of new materials and drugs (Shivaprakash, Chandrasekara Reddy, & Jasinski, 2014).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-2-piperazin-1-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-11-3-1-10(2-4-11)12(9-14)16-7-5-15-6-8-16/h1-4,12,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCPUKJSYSOSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818762.png)
![(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2818763.png)








![[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid](/img/structure/B2818782.png)
![N-(3-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2818783.png)
![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-methionine](/img/structure/B2818784.png)

